3,5-Bis(chloromethyl)-1,4-oxaselenane
Description
Properties
CAS No. |
62757-28-2 |
|---|---|
Molecular Formula |
C6H10Cl2OSe |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)-1,4-oxaselenane |
InChI |
InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChI Key |
ZULOGSKOZRQINX-UHFFFAOYSA-N |
Canonical SMILES |
C1C([Se]C(CO1)CCl)CCl |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis via Selenium Dichloride and Diallyl Ether
Reaction Overview
The most efficient route to 3,5-bis(chloromethyl)-1,4-oxaselenane involves the cycloaddition of selenium dichloride (SeCl₂) with diallyl ether (C₆H₁₀O). The reaction proceeds through a stepwise mechanism, initiated by the electrophilic attack of SeCl₂ on one of the allylic double bonds, forming a seleniranium cation intermediate. Anchimeric assistance from the adjacent chloromethyl group directs the second electrophilic attack, leading to regioselective ring closure and the formation of a six-membered 1,4-oxaselenane ring.
Experimental Procedure
- Reactants : Selenium dichloride (1.0 equiv), diallyl ether (1.0 equiv).
- Conditions : Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.
- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).
- Yield : 70% isolated yield of cis-3,5-bis(chloromethyl)-1,4-oxaselenane.
Stereochemical Outcome
The reaction exhibits high stereoselectivity, favoring the cis-diastereomer due to minimized steric interactions during cyclization. Nuclear magnetic resonance (NMR) analysis confirms the cis-configuration through coupling constants (J = 6.8 Hz for adjacent protons).
Alternative Halogenation: Selenium Dibromide
Brominated Analog Synthesis
Replacing SeCl₂ with selenium dibromide (SeBr₂) yields 3,5-bis(bromomethyl)-1,4-oxaselenane. Unlike the chlorinated counterpart, this reaction produces a 1:1 mixture of cis- and trans-diastereomers. The larger bromine atoms reduce steric constraints, permitting both configurations during ring closure.
Key Data
| Parameter | Value |
|---|---|
| Yield | 76% |
| cis:trans Ratio | 1:1 |
| Purification | Recrystallization (ethanol) |
Mechanistic Insights
Electrophilic Activation and Cyclization
The reaction mechanism involves two critical steps:
- Seleniranium Cation Formation : SeCl₂ reacts with diallyl ether, generating a bridged seleniranium ion via electrophilic addition to the double bond.
- Anchimeric Assistance : The chloromethyl group stabilizes the transition state, directing the second SeCl₂ attack to the adjacent position, ensuring regioselectivity.
Derivative Synthesis and Functionalization
Methoxymethyl Derivatives
Treatment of 3,5-bis(chloromethyl)-1,4-oxaselenane with sodium methoxide (NaOMe) in methanol substitutes chloride with methoxy groups, yielding 3,5-bis(methoxymethyl)-1,4-oxaselenane in 85% yield.
Dihalogenated Oxaselenanes
Sequential halogenation with bromine or iodine introduces dihalogen substituents at the 4-position:
Comparative Analysis of Methods
Yield and Selectivity
| Reagent | Product | Yield | Diastereomer Ratio |
|---|---|---|---|
| SeCl₂ | 3,5-Bis(chloromethyl)-1,4-oxaselenane | 70% | >95% cis |
| SeBr₂ | 3,5-Bis(bromomethyl)-1,4-oxaselenane | 76% | 50% cis, 50% trans |
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene (CAS: 174230-68-3)
- Structure : Aromatic benzene core with two chloromethyl (-CH₂Cl) groups at positions 2 and 5, and two octyloxy (-O-C₈H₁₇) groups at positions 1 and 4.
- Molecular Formula : C₂₄H₄₀Cl₂O₂ (MW: 431.48 g/mol) .
- Key Properties :
- Melting Point: 79–83°C.
- Purity: ≥97% (GC).
- Application: Intermediate in organic syntheses, particularly for polymers or surfactants due to its long alkyl chains.
Comparison :
- Both compounds feature bis(chloromethyl) groups, enabling alkylation reactions.
3,5-Diethyl 2,6-Bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate
- Structure : 1,4-dihydropyridine core with two chloromethyl groups (positions 2 and 6) and three ester substituents.
- Molecular Formula: C₁₄H₁₇Cl₂NO₆ (MW: 366.20 g/mol) .
- Key Properties :
- Melting Point: 164–166°C.
- Application: Intermediate in Hantzsch dihydropyridine synthesis, a scaffold for calcium channel modulators.
Comparison :
- The dihydropyridine’s ester groups and conjugated system enable π-π interactions, contrasting with the oxaselenane’s saturated ring. Both compounds’ chloromethyl groups facilitate crosslinking, but the dihydropyridine’s nitrogen center offers Brønsted basicity, absent in the selenium-containing analog.
Reactivity and Stability
- 3,5-Bis(chloromethyl)-1,4-oxaselenane :
- 2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene :
- Dihydropyridine Derivative :
- Ester groups are prone to hydrolysis under acidic/basic conditions, whereas the oxaselenane’s ether linkage is more resistant.
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